molecular formula C34H34N2O2 B12625492 1,1-Diphenyl-2,2-bis(4-morpholinophenyl)ethene CAS No. 919789-72-3

1,1-Diphenyl-2,2-bis(4-morpholinophenyl)ethene

Cat. No.: B12625492
CAS No.: 919789-72-3
M. Wt: 502.6 g/mol
InChI Key: UOEIOZFOCIGNOT-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2,2-bis(4-morpholinophenyl)ethene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethene backbone substituted with diphenyl and morpholinophenyl groups, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2,2-bis(4-morpholinophenyl)ethene typically involves multi-step organic reactions. One common method includes the reaction of diphenylacetylene with morpholine-substituted benzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2,2-bis(4-morpholinophenyl)ethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,1-Diphenyl-2,2-bis(4-morpholinophenyl)ethene has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,1-Diphenyl-2,2-bis(4-morpholinophenyl)ethene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: Another compound with a similar ethene backbone but different substituents, used as a ligand in coordination chemistry.

    Tetraphenylethene: Known for its aggregation-induced emission properties, used in materials science and fluorescence studies.

Uniqueness

1,1-Diphenyl-2,2-bis(4-morpholinophenyl)ethene is unique due to its combination of diphenyl and morpholinophenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be leveraged for desired outcomes.

Properties

CAS No.

919789-72-3

Molecular Formula

C34H34N2O2

Molecular Weight

502.6 g/mol

IUPAC Name

4-[4-[1-(4-morpholin-4-ylphenyl)-2,2-diphenylethenyl]phenyl]morpholine

InChI

InChI=1S/C34H34N2O2/c1-3-7-27(8-4-1)33(28-9-5-2-6-10-28)34(29-11-15-31(16-12-29)35-19-23-37-24-20-35)30-13-17-32(18-14-30)36-21-25-38-26-22-36/h1-18H,19-26H2

InChI Key

UOEIOZFOCIGNOT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N6CCOCC6

Origin of Product

United States

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